molecular formula C10H11N3O3 B15067863 Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Cat. No.: B15067863
M. Wt: 221.21 g/mol
InChI Key: GPBQMQWOHBSIOD-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrole-2-carboxylate with hydrazine derivatives. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo[2,3-d]pyridazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Shares a similar core structure but with a benzothiopyran ring.

    4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazin-3-yl)ethyl)benzoic acid: Another derivative with potential biological activity.

Uniqueness

Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-methyl-4-oxo-1,5-dihydropyrrolo[2,3-d]pyridazine-2-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)8-5(2)7-6(12-8)4-11-13-9(7)14/h4,12H,3H2,1-2H3,(H,13,14)

InChI Key

GPBQMQWOHBSIOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=NNC2=O)C

Origin of Product

United States

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